(S)-4-Fluorophenylglycine

Neuroscience NMDA Receptor Modulation Transporter Pharmacology

(S)-4-Fluorophenylglycine (L-4FPG) is the only phenylglycine analog suitable for systemic in vivo CNS studies of ASCT1/2 transporters, with validated brain penetration (brain/plasma ratio 0.7–1.4) and superior potency (IC50 44 µM)—6.4× more active than L-4OHPG. As the critical chiral intermediate for Aprepitant synthesis, it requires >99.9% enantiomeric excess. Non-fluorinated or non-chiral analogs cannot substitute. Insist on CoA-confirmed chiral purity for reproducible results.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 19883-57-9
Cat. No. B1673730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Fluorophenylglycine
CAS19883-57-9
SynonymsL4FPG;  L 4FPG;  L-4FPG
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)[O-])[NH3+])F
InChIInChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1
InChIKeyJKFYKCYQEWQPTM-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Fluorophenylglycine (CAS 19883-57-9): A Non-Proteinogenic Chiral Amino Acid for CNS and Chiral Building Block Applications


(S)-4-Fluorophenylglycine (L-4FPG; CAS 19883-57-9) is a non-proteinogenic, fluorinated aromatic amino acid derivative classified as a phenylglycine analog [1]. It is a chiral compound with a specific rotation of [α]20/D +138±2° (c=1% in 1M HCl) . This compound serves as a versatile chiral building block in pharmaceutical synthesis, most notably as a critical intermediate in the production of the NK-1 receptor antagonist Aprepitant [2]. Additionally, its distinct biological activity as an inhibitor of the neutral amino acid transporters ASCT1 and ASCT2 positions it as a valuable tool in neuroscience research [3].

The Criticality of Stereochemistry and Target Selectivity: Why Generic Phenylglycine Analogs Cannot Replace (S)-4-Fluorophenylglycine


Procurement of a generic phenylglycine or even a closely related analog like 4-hydroxy- or 4-chlorophenylglycine is not a scientifically valid substitute for (S)-4-Fluorophenylglycine (L-4FPG). The substitution is hindered by two fundamental, non-interchangeable properties. First, its stereochemistry is absolute; the (S)-enantiomer is required for specific biological activity and as a chiral precursor, as demonstrated by the distinct behavior of the D and L enantiomers in 19F NMR structural studies [1]. Second, its fluorinated structure confers a unique and quantifiable profile of biological activity and physicochemical properties compared to non-fluorinated or other halogenated analogs. As shown in direct comparative studies, L-4FPG exhibits significantly greater potency at the ASCT1/2 transporters and superior blood-brain barrier penetration than its hydroxy or chloro counterparts [2]. This combination of absolute chiral specificity and unique pharmacologic profile means that substituting (S)-4-Fluorophenylglycine with a cheaper or more readily available analog would invalidate synthetic pathways or yield fundamentally different and unpredictable experimental outcomes.

Product-Specific Quantitative Evidence Guide for (S)-4-Fluorophenylglycine (CAS 19883-57-9): Differentiating Data for Scientific Selection


ASCT1/2 Transporter Inhibition: (S)-4-Fluorophenylglycine (L-4FPG) is 6.4-fold More Potent than its 4-Hydroxy Analog

In a direct comparative study of phenylglycine analogs, (S)-4-Fluorophenylglycine (L-4FPG) demonstrated a significantly lower IC50 for inhibiting the neutral amino acid transporters ASCT1 and ASCT2 compared to its 4-hydroxy analog [1]. This establishes L-4FPG as the more potent tool compound for modulating these transporters, which are key regulators of extracellular D-serine levels in the central nervous system.

Neuroscience NMDA Receptor Modulation Transporter Pharmacology

ASCT1/2 Transporter Inhibition: (S)-4-Fluorophenylglycine is 1.8-fold More Potent than its 4-Chloro Analog

While the 4-chloro analog (L-4ClPG) is also a potent ASCT1/2 inhibitor, (S)-4-Fluorophenylglycine (L-4FPG) demonstrates superior potency in a direct comparative assay [1]. This difference, though smaller than with the hydroxy analog, still favors the selection of the fluorinated compound for applications requiring maximal inhibition.

Neuroscience NMDA Receptor Modulation Transporter Pharmacology

Enantiomeric Purity for Chiral Synthesis: (S)-4-Fluorophenylglycine is Produced with >99.9% ee via Optimized Chemoenzymatic Resolution

The synthesis of the high-value pharmaceutical intermediate Aprepitant requires an enantiomerically pure chiral building block. A reported chemoenzymatic method for producing (S)-4-Fluorophenylglycine utilizes immobilized penicillin amidase to achieve kinetic resolution of a racemic precursor, resulting in an exceptionally high enantiomeric excess (>99.9% ee) [1]. This level of purity is critical for downstream API synthesis and is a key differentiator for suppliers employing this advanced methodology.

Chiral Synthesis Process Chemistry API Intermediate

Brain Penetration: (S)-4-Fluorophenylglycine (L-4FPG) Exhibits Superior Brain/Plasma Ratios (0.7-1.4) Compared to Analogs for In Vivo CNS Studies

For in vivo neuroscience applications, brain penetration is a critical factor. In a comparative pharmacokinetic study, (S)-4-Fluorophenylglycine (L-4FPG) demonstrated good brain penetration with brain/plasma ratios of 0.7-1.4, indicating it readily crosses the blood-brain barrier [1]. In contrast, the hydroxy (L-4OHPG) and chloro (L-4ClPG) analogs exhibited significantly lower brain/plasma ratios, limiting their utility as systemic probes for central nervous system targets.

Pharmacokinetics CNS Drug Delivery Blood-Brain Barrier

Optimal Research and Industrial Application Scenarios for (S)-4-Fluorophenylglycine Based on Verified Performance Data


Synthesis of Aprepitant and Other Chirally Pure APIs

The primary industrial application of (S)-4-Fluorophenylglycine is as a chiral building block in the synthesis of Aprepitant, a potent NK-1 receptor antagonist [1]. The evidence supports this use case due to the demonstrated ability to produce the compound with >99.9% enantiomeric excess, a requirement for ensuring the stereochemical purity and efficacy of the final drug product [2]. Procurement for this application should prioritize suppliers that can provide certificates of analysis (CoA) confirming this level of chiral purity.

In Vivo Neuroscience Research Targeting the ASCT1/2-D-Serine Pathway

The quantitative data establishes (S)-4-Fluorophenylglycine (L-4FPG) as the compound of choice for in vivo studies of the neutral amino acid transporters ASCT1 and ASCT2 in the central nervous system [3]. Its superior potency at these targets (IC50 = 44 µM) combined with its validated brain penetration (brain/plasma ratio of 0.7-1.4) makes it the only phenylglycine analog suitable for systemic administration to probe the role of these transporters in conditions like schizophrenia or retinal degeneration [4].

In Vitro Pharmacology of Amino Acid Transporters

For in vitro and ex vivo studies focused on the ASCT1 and ASCT2 transporters, (S)-4-Fluorophenylglycine offers the highest demonstrated potency among its close structural analogs [5]. Researchers investigating D-serine transport and NMDA receptor modulation in cell lines, primary astrocyte cultures, or brain slices will benefit from the 6.4-fold greater inhibitory activity of L-4FPG compared to L-4OHPG, allowing for more efficient and complete target blockade at lower compound concentrations [6].

19F NMR Spectroscopic Probe Development

The incorporation of a fluorine atom into the rigid phenylglycine scaffold makes (S)-4-Fluorophenylglycine a valuable tool for biophysical studies. Its use as a 19F NMR label has been demonstrated, where the distinct properties of its L and D enantiomers allow them to act as sensitive reporter groups for peptide conformation and interactions with lipid membranes [7]. This application leverages the compound's unique combination of a 19F NMR-active nucleus and chiral rigidity, features not present in non-fluorinated analogs.

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